ethyl4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-7-carboxylate is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which include a pyrazole ring fused to a pyridine ring, making it a valuable scaffold for the development of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-7-carboxylate typically involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux conditions. This reaction forms methyl (ethyl) pyrazolo[4,3-b]pyridine-6-carboxylates, which are then converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids. Subsequent hydrogenation on a 10% Pd/C catalyst at 100°C and 25 atm affords the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and development purposes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-7-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts like Pd/C for reduction, oxidizing agents for oxidation, and various nucleophiles for substitution reactions. The conditions typically involve standard laboratory setups with controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation yields reduced derivatives, while oxidation produces oxidized forms of the compound .
Scientific Research Applications
Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-7-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the synthesis of advanced materials and as a building block for various chemical products
Mechanism of Action
The mechanism of action of ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6-carboxylate
- tert-Butyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6-carboxylate
- Ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Uniqueness
Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-7-carboxylate is unique due to its specific structural features and the versatility it offers in various chemical reactions. Its ability to undergo multiple types of reactions and its wide range of applications in scientific research make it a valuable compound in the field of medicinal chemistry .
Properties
Molecular Formula |
C9H13N3O2 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-9(13)8-7-6(3-4-10-8)5-11-12-7/h5,8,10H,2-4H2,1H3,(H,11,12) |
InChI Key |
AFIRGJYCHOLIRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2=C(CCN1)C=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.